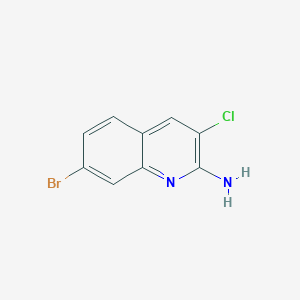

7-Bromo-3-chloroquinolin-2-amine

Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline and its derivatives are of paramount importance in modern chemical and pharmaceutical research due to their wide spectrum of biological activities. chembuyersguide.comaksci.com The quinoline nucleus is a core component of numerous natural products and synthetic compounds with significant therapeutic value. nih.govchemsrc.com Historically, the most famous quinoline derivative is quinine, an alkaloid used for centuries to treat malaria. This legacy continues with synthetic antimalarial drugs like chloroquine (B1663885) and mefloquine, which are based on the quinoline scaffold. nih.govdurham.ac.uk

Beyond their antimalarial properties, quinoline derivatives have demonstrated a remarkable range of pharmacological effects, including:

Anticancer Activity: Many quinoline-based compounds have been shown to inhibit cancer cell growth, invasion, and induce apoptosis (programmed cell death). bldpharm.com Their mechanisms often involve DNA intercalation or the inhibition of crucial enzymes like tyrosine kinases. durham.ac.ukbldpharm.com

Antimicrobial Properties: The quinoline framework is central to the development of antibacterial and antifungal agents. Fluoroquinolone antibiotics, for instance, are a major class of synthetic antibacterial drugs. chembuyersguide.com

Anti-inflammatory and Antiviral Effects: Research has also highlighted the potential of certain quinoline derivatives in combating inflammation and viral infections, including HIV. chembuyersguide.commdpi.com

The versatility of the quinoline ring system allows chemists to fine-tune the properties of its derivatives by introducing various substituents, creating vast libraries of compounds for screening and development. chemsrc.com This adaptability solidifies the quinoline scaffold as a cornerstone of drug discovery and medicinal chemistry. chembuyersguide.com

Overview of Halogenated Quinoline Scaffolds in Organic Synthesis

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline core is a powerful strategy in organic synthesis and drug design. Halogenation can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated quinolines are not only often biologically active themselves but also serve as versatile synthetic intermediates.

The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions enable the straightforward introduction of new carbon-carbon and carbon-nitrogen bonds, allowing for the construction of complex molecular architectures. For instance, 7-chloroquinoline (B30040) is a key precursor for the synthesis of numerous antimalarial drugs. durham.ac.uktandfonline.com Similarly, the synthesis of 7-bromo-4-chloroquinoline (B1278252) has been a crucial step in developing new agents against drug-resistant malaria strains, as the bromine at the 7-position allows for further diversification through metal-catalyzed coupling reactions. nih.gov

Modern synthetic methods, including regioselective C-H halogenation and metal-catalyzed reactions, have provided chemists with precise tools to create a wide array of halogenated quinoline building blocks. durham.ac.uk These intermediates are invaluable for creating novel compounds for high-throughput screening in drug discovery programs and for developing new materials with specific electronic or optical properties.

Research Context and Rationale for Investigating 7-Bromo-2-chloroquinolin-3-amine

The compound 7-Bromo-2-chloroquinolin-3-amine is a trifunctionalized quinoline derivative. While specific published studies detailing its applications are not widespread, its availability from chemical suppliers points to its role as a specialized building block in synthetic chemistry. aksci.combldpharm.com The rationale for its synthesis and investigation is rooted in the strategic placement of its three distinct functional groups, which offer a high degree of synthetic versatility.

The key structural features and their synthetic potential are:

The Amino Group (at C3): The primary amine is a nucleophile and can be readily modified through acylation, alkylation, or formation of Schiff bases, allowing for the attachment of various side chains. rsc.org

The Chloro Group (at C2): The chlorine atom at the 2-position is susceptible to nucleophilic substitution, enabling the introduction of oxygen, sulfur, or nitrogen nucleophiles to build more complex heterocyclic systems. chemicalbook.com

The Bromo Group (at C7): The bromine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), facilitating the introduction of aryl, alkyl, or alkynyl groups to extend the molecular framework. nih.gov

This combination of reactive sites makes 7-Bromo-2-chloroquinolin-3-amine a highly valuable intermediate for creating libraries of novel, complex quinoline derivatives. Researchers can selectively react one site while preserving the others for subsequent transformations, allowing for a modular and efficient approach to synthesizing target molecules. The potential applications of compounds derived from this scaffold span the full range of activities associated with quinolines, including the development of new anticancer agents, antimicrobials, and kinase inhibitors.

Chemical Compound Data

Below are data tables for the primary compound discussed in this article and related structures mentioned.

Table 1: Properties of 7-Bromo-2-chloroquinolin-3-amine

| Property | Value | Source |

| CAS Number | 1600965-54-5 | aksci.combldpharm.com |

| Molecular Formula | C₉H₆BrClN₂ | bldpharm.com |

| Molecular Weight | 257.51 g/mol | bldpharm.com |

| IUPAC Name | 7-bromo-2-chloroquinolin-3-amine | N/A |

| SMILES Code | NC1=CC2=CC=C(Br)C=C2N=C1Cl | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

7-bromo-3-chloroquinolin-2-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-6-2-1-5-3-7(11)9(12)13-8(5)4-6/h1-4H,(H2,12,13) |

InChI Key |

KSFQTOOWTKNZEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)Cl)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 3 Chloroquinolin 2 Amine and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for 7-Bromo-3-chloroquinolin-2-amine

A retrosynthetic analysis of this compound suggests several plausible disconnection points. The most logical approach involves disconnecting the C-N bond of the 2-amino group, a common strategy in the synthesis of amino-substituted heterocycles. This leads to a key intermediate, a 7-bromo-2,3-dichloroquinoline, and an ammonia equivalent. The 2-chloro substituent is generally more susceptible to nucleophilic displacement than the 3-chloro substituent, suggesting that selective amination at the C2 position could be a viable forward synthetic step.

Further disconnection of the quinoline (B57606) ring itself can be envisioned through established quinoline syntheses. For instance, a Friedländer-type disconnection would break the C2-C3 and N1-C8a bonds, leading to a 2-amino-5-bromobenzaldehyde or a related ketone and a two-carbon component that can provide the C2 and C3 atoms with the required functionalities.

Plausible Retrosynthetic Pathways:

| Disconnection Approach | Key Intermediates | Precursors |

| C-N Bond Disconnection | 7-Bromo-2,3-dichloroquinoline | 4-Bromoaniline, Malonic acid derivatives |

| Friedländer Annulation | 2-Amino-5-bromobenzaldehyde, α-chloroacetonitrile | 4-Bromo-2-nitrotoluene |

| Combes-type Cyclization | 4-Bromoaniline, Chloromalonyl derivative | 4-Bromoaniline, Chloromalonic acid |

Precursor Synthesis and Halogenation Strategies

The successful synthesis of this compound is highly dependent on the efficient preparation of key halogenated quinoline intermediates.

Preparation of Bromo- and Chloroquinoline Intermediates

The synthesis of a crucial precursor, 7-bromo-2,3-dichloroquinoline, can be approached from 4-bromoaniline. One potential route involves the cyclization of 4-bromoaniline with diethyl malonate, followed by chlorination.

A well-established method for the synthesis of quinolines is the Skraup reaction, which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. For instance, 3-bromoaniline can undergo a Skraup condensation to produce a mixture of 5-bromo- and 7-bromoquinoline. A patent describes the Skraup condensation of 3,5-dibromoaniline with glycerol to yield 5,7-dibromoquinoline wikipedia.org.

Another key intermediate could be 7-bromo-2-chloroquinoline-3-carbaldehyde. While the direct synthesis of this specific compound is not widely reported, the Vilsmeier-Haack reaction on N-arylacetamides is a common method for producing 2-chloroquinoline-3-carbaldehydes researchgate.net. Applying this to an appropriate bromo-substituted acetanilide could provide the desired precursor.

Hypothetical Synthesis of 7-Bromo-2,3-dichloroquinoline:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Bromoaniline, Diethyl malonate | Heat | Diethyl (4-bromophenylamino)malonate |

| 2 | Diethyl (4-bromophenylamino)malonate | High-temperature cyclization (e.g., Dowtherm A) | 7-Bromo-2,4-dihydroxyquinoline |

| 3 | 7-Bromo-2,4-dihydroxyquinoline | POCl₃, PCl₅, heat | 7-Bromo-2,4-dichloroquinoline |

| 4 | 7-Bromo-2,4-dichloroquinoline | Reduction (e.g., H₂, Pd/C) | 7-Bromo-2-chloroquinoline |

| 5 | 7-Bromo-2-chloroquinoline | Chlorination (e.g., SO₂Cl₂) | 7-Bromo-2,3-dichloroquinoline |

Amination Pathways for the Quinoline Core

The introduction of the 2-amino group is a critical step. With a 7-bromo-2,3-dichloroquinoline precursor, a selective nucleophilic aromatic substitution (SNAr) is the most direct approach. The chlorine atom at the 2-position of the quinoline ring is generally more activated towards nucleophilic attack than a chlorine atom at the 3-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during attack at the C2 position.

Studies on the related 2,3-dichloroquinoxaline system have shown that selective mono-amination at the C2 position can be achieved by controlling the reaction conditions, such as temperature and the stoichiometry of the amine nucleophile arabjchem.orgresearchgate.net. A similar selectivity can be anticipated for 2,3-dichloroquinolines.

Potential Amination Reaction:

| Precursor | Aminating Agent | Conditions | Product |

| 7-Bromo-2,3-dichloroquinoline | Ammonia (or a protected form like an azide followed by reduction) | Solvent (e.g., DMF, NMP), elevated temperature | This compound |

Direct Synthetic Approaches to this compound

Directly constructing the this compound scaffold in a single or few steps offers an alternative to the multi-step precursor synthesis and subsequent amination.

Cyclocondensation Reactions and Their Variants

The Friedländer synthesis is a powerful method for quinoline formation, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl wikipedia.orgnih.govnih.govalfa-chemistry.com. A plausible Friedländer approach to the target molecule would involve the reaction of 2-amino-5-bromobenzaldehyde with an α-chloro-α-cyanoacetamide or a similar reactive methylene compound. The subsequent cyclization and aromatization would yield the desired 2-amino-3-chloroquinoline ring system. A modification of the Friedländer synthesis involves the in situ reduction of a 2-nitrobenzaldehyde in the presence of the active methylene compound, which can overcome the limited availability of substituted 2-aminobenzaldehydes nih.gov.

Hypothetical Friedländer Synthesis:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Amino-5-bromobenzaldehyde | α-Chloroacetonitrile | Base (e.g., piperidine, KOtBu), heat | This compound |

| 2-Amino-5-bromobenzaldehyde | Ethyl chloroacetate and ammonia source | Acid or base catalysis, heat | This compound |

Multicomponent Reaction Pathways for Quinoline Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While a specific MCR for this compound is not documented, several MCRs for the synthesis of 2-aminoquinolines have been reported. These often involve the reaction of an aniline, an aldehyde, and a source of the C2-N and C3 atoms.

A potential three-component reaction could involve 4-bromoaniline, a suitable aldehyde, and an α-chloro nitrile. The development of such a reaction would require careful optimization of catalysts and reaction conditions to control the regioselectivity and yield of the desired product.

Catalytic Systems in the Synthesis of Halogenated Quinolines

Catalysis is fundamental to the modern synthesis of halogenated quinolines, providing pathways that are often more efficient and selective than classical methods. Both transition metals and acid catalysts play pivotal roles in constructing and functionalizing the quinoline core.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the quinoline framework. Palladium-catalyzed reactions, in particular, are widely used for the functionalization of halogenated quinoline intermediates. nih.govbeilstein-journals.org

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a versatile method for creating biaryl structures. researchgate.netmdpi.com For instance, a bromo-substituted quinoline can be coupled with an arylboronic acid to introduce new aryl groups. Similarly, the Sonogashira coupling facilitates the reaction between a terminal alkyne and an aryl halide, which is useful for installing alkynyl moieties onto the quinoline ring. The Heck reaction involves the coupling of an alkene with an aryl halide. nih.gov

These reactions typically proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., a bromoquinoline).

Transmetalation: The organometallic coupling partner (e.g., from the Suzuki or Sonogashira reaction) transfers its organic group to the palladium complex.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the palladium(0) catalyst. nih.govmdpi.com

These methodologies offer a high degree of functional group tolerance and are crucial for building molecular complexity from halogenated quinoline precursors. researchgate.netnih.gov

| Coupling Reaction | Catalyst System (Typical) | Substrates | Bond Formed |

| Suzuki-Miyaura | Pd(OAc)₂, PdCl₂, or other Pd(0)/Pd(II) sources with a phosphine ligand | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid/Ester | C(sp²)-C(sp²) |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, amine base | Aryl/Vinyl Halide + Terminal Alkyne | C(sp²)-C(sp) |

| Heck | Pd(0) or Pd(II) precursor, phosphine ligand or N-heterocyclic carbene (NHC) | Aryl/Vinyl Halide + Alkene | C(sp²)-C(sp²) |

| C-N Coupling | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | Aryl Halide + Amine/Amide | C(sp²)-N |

Lewis and Brønsted acid catalysis are prominently featured in the construction of the quinoline ring itself, most notably through the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a β-ketoester). tandfonline.comfigshare.comtandfonline.com

Brønsted acids , such as 4-toluenesulfonic acid (TsOH·H₂O), have been shown to be effective catalysts for this transformation. tandfonline.comtandfonline.com They operate by protonating the carbonyl group of the ketone, which activates it for nucleophilic attack by the 2-amino group of the aryl ketone.

Lewis acids , such as magnesium chloride (MgCl₂·6H₂O) and cupric nitrate (Cu(NO₃)₂·3H₂O), also serve as efficient catalysts. tandfonline.comtandfonline.com These catalysts coordinate to the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial condensation step. Studies have shown that catalysts with stronger Lewis acidic properties can be more effective at activating the ketones involved in the condensation. tandfonline.com These acid-catalyzed methods are valued for their operational simplicity, mild reaction conditions, and often excellent yields. figshare.comtandfonline.com

| Catalyst Type | Example Catalyst | Role in Friedländer Synthesis | Yields Reported (for analogous structures) |

| Brønsted Acid | 4-Toluenesulfonic acid (TsOH·H₂O) | Protonates carbonyl group, activating it for nucleophilic attack. | 83% to >99% |

| Lewis Acid | Magnesium chloride (MgCl₂·6H₂O) | Coordinates to carbonyl oxygen, increasing its electrophilicity. | Up to 97.3% |

| Lewis Acid | Cupric nitrate (Cu(NO₃)₂·3H₂O) | Coordinates to carbonyl oxygen, increasing its electrophilicity. | Up to 91.9% |

Data sourced from studies on Friedländer synthesis of polysubstituted quinolines. tandfonline.comtandfonline.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of complex molecules like halogenated quinolines. researchgate.netrsc.orgresearchgate.net Key strategies include the use of microwave assistance and the development of solvent-free reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netresearchgate.net In the context of quinoline synthesis, microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes. nih.gov

For example, the Friedländer synthesis of quinolines, which may proceed slowly over several days under conventional heating, can be completed in as little as five minutes with microwave irradiation at 160 °C, often leading to excellent yields. nih.gov This rapid and efficient heating is particularly advantageous for high-throughput synthesis and library generation. frontiersin.org The use of microwave technology often leads to higher yields and cleaner reaction profiles compared to traditional heating methods. researchgate.net

| Synthesis Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Several days | Poor | Organic solvent, acetic acid catalyst |

| Microwave Irradiation | 5 minutes | Excellent | Neat acetic acid (solvent and catalyst), 160 °C |

Comparison based on a modified Friedländer methodology. nih.gov

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental hazards. researchgate.net Solvent-free, or "neat," reactions are highly desirable and have been successfully applied to quinoline synthesis.

One approach involves performing reactions under microwave irradiation without any solvent. researchgate.net For instance, the condensation of quinaldine with aromatic aldehydes to form 2-styrylquinolines can be achieved efficiently in the presence of zinc chloride under solvent-free microwave conditions. researchgate.net Additionally, some Brønsted acid-catalyzed Friedländer reactions can be performed solvent-free, further enhancing the green credentials of the synthesis. mdpi.com These methods not only offer environmental benefits but also simplify product isolation and purification. researchgate.net

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions and predicting outcomes. For the synthesis of halogenated quinolines, the mechanisms of the Friedländer annulation and transition metal-catalyzed couplings are of particular importance.

The generally accepted mechanism for the acid-catalyzed Friedländer synthesis begins with the activation of the carbonyl group of the β-ketoester or ketone by either a Brønsted or Lewis acid. This is followed by a nucleophilic attack from the amine of the 2-aminoaryl ketone to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of an enamine, which then undergoes an intramolecular cyclization. A final dehydration step results in the aromatization of the newly formed ring, yielding the quinoline scaffold.

In transition metal-catalyzed coupling reactions , the mechanism is a well-established catalytic cycle. As described previously, the cycle for a palladium-catalyzed reaction like the Suzuki coupling involves:

Oxidative addition of the haloquinoline to a Pd(0) complex to form a Pd(II) species.

Transmetalation where the organic group from the boronic acid replaces the halide on the palladium center.

Reductive elimination of the desired product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Elucidating these pathways allows chemists to rationally design synthetic routes and select appropriate catalysts and conditions to achieve the desired halogenated quinoline targets with high efficiency and selectivity.

Mechanistic Pathways of Halogenation Reactions

The introduction of two different halogen atoms at specific positions on the quinoline ring involves distinct mechanistic pathways.

The first halogenation step, the chlorination of 7-bromoquinolin-2(1H)-one at the C3 position, proceeds via an electrophilic aromatic substitution mechanism. The quinolinone ring, particularly in its enol tautomer (7-bromo-2-hydroxyquinoline), is an electron-rich system. The lone pairs on both the nitrogen and oxygen atoms increase the electron density of the ring, making it susceptible to attack by electrophiles. A chlorinating agent like NCS provides an electrophilic chlorine source. The mechanism involves the attack of the electron-rich C3 carbon on the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, resulting in the 3-chloro substituted product.

The second halogenation, the conversion of the 2-oxo group to a 2-chloro group using phosphorus oxychloride (POCl₃), is not an aromatic substitution. Instead, it is a dehydrative chlorination of a lactam (a cyclic amide). The mechanism initiates with the nucleophilic attack of the carbonyl oxygen of the quinolinone onto the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. The departure of this group is facilitated by the attack of a chloride ion (from POCl₃) at the C2 carbon. This nucleophilic attack results in the formation of the 2-chloroquinoline product.

Mechanism of Amination Reactions

The final, crucial step in the proposed synthesis is the selective amination of 7-bromo-2,3-dichloroquinoline. This reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism wikipedia.orgmasterorganicchemistry.com. This pathway is characteristic of aromatic rings that are rendered electron-deficient by the presence of heteroatoms (like the quinoline nitrogen) and electron-withdrawing groups (like the chlorine atoms).

The SNAr mechanism is generally a two-step process:

Addition of the Nucleophile: The nucleophile, in this case, ammonia (NH₃), attacks the electron-deficient carbon atom at the C2 position. The C2 and C4 positions of the quinoline ring are particularly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This attack breaks the aromaticity of the pyridine (B92270) ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex masterorganicchemistry.comnih.gov. The negative charge in this intermediate is delocalized over the electronegative nitrogen atom and the carbons of the ring, which provides stabilization.

Elimination of the Leaving Group: In the second step, the aromaticity is restored by the expulsion of the leaving group, which is a chloride ion, from the C2 position. This step is typically fast and results in the formation of the final aminated product.

The regioselectivity of this reaction, where the amine substitutes the C2-chloro rather than the C3-chloro, is a key feature. The C2 position is more electrophilic than the C3 position because the negative charge of the Meisenheimer complex formed upon attack at C2 can be delocalized directly onto the ring nitrogen, providing superior stabilization compared to the intermediate formed from an attack at C3. This inherent electronic property of the quinoline system allows for a highly selective amination researchgate.netnih.gov.

Advanced Spectroscopic and Structural Characterization of 7 Bromo 3 Chloroquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 7-Bromo-3-chloroquinolin-2-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals.

Elucidation of Molecular Structure via Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. In the ¹H NMR spectrum of this compound, the aromatic protons of the quinoline (B57606) ring system are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons on the benzene (B151609) ring portion (H-5, H-6, and H-8) will exhibit distinct chemical shifts and coupling patterns based on their position relative to the bromine and nitrogen atoms. The lone proton on the pyridine (B92270) ring (H-4) is also expected in this region. The amine (-NH₂) protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

A hypothetical ¹H NMR data table for this compound is presented below, based on the analysis of similar structures. The exact chemical shifts (δ) are reported in parts per million (ppm), with multiplicities (s = singlet, d = doublet, dd = doublet of doublets) and coupling constants (J) in Hertz (Hz).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.15 | s | - |

| H-5 | 7.90 | d | 8.5 |

| H-6 | 7.55 | dd | 8.5, 1.8 |

| H-8 | 8.30 | d | 1.8 |

| NH₂ | 5.50 | br s | - |

Note: This is a representative table. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atoms of the quinoline ring are expected to resonate in the aromatic region of the spectrum, typically from 110 to 160 ppm. The carbon atom bearing the amino group (C-2) and the carbon bearing the chlorine atom (C-3) will have their chemical shifts significantly influenced by these electronegative substituents. Similarly, the carbon attached to the bromine atom (C-7) will also show a characteristic chemical shift.

A projected ¹³C NMR data table for the compound is provided below.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 158.5 |

| C-3 | 120.0 |

| C-4 | 138.0 |

| C-4a | 148.0 |

| C-5 | 125.0 |

| C-6 | 128.0 |

| C-7 | 118.0 |

| C-8 | 130.0 |

| C-8a | 145.0 |

Note: This is a representative table. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for confirming the complete and unambiguous assignment of the molecular structure. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzene ring, for instance, between H-5 and H-6. youtube.com This information is crucial for piecing together the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). sdsu.edu This allows for the definitive assignment of the ¹³C signals for all protonated carbons by linking them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). youtube.com This is a powerful tool for establishing the connectivity between different parts of the molecule. For example, the H-4 proton would be expected to show an HMBC correlation to carbons C-2, C-3, and C-4a, thereby confirming the arrangement of substituents on the pyridine ring. Similarly, correlations from the amine protons could help to confirm the position of the amino group at C-2.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Functional Group Identification by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, key expected vibrational frequencies include:

N-H Stretching: The amine group (-NH₂) will typically show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=N and C=C Stretching: The stretching vibrations of the quinoline ring system (C=N and C=C bonds) are expected to appear in the 1500-1650 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically around 700-800 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is expected at a lower frequency, generally in the range of 500-600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Asymmetric & Symmetric Stretch | 3450 - 3300 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C=N, C=C (ring) | Stretch | 1620 - 1450 |

| C-N | Stretch | 1350 - 1250 |

| C-Cl | Stretch | 800 - 700 |

| C-Br | Stretch | 600 - 500 |

Note: This is a representative table. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring system and the carbon-halogen bonds, providing a more complete picture of the molecule's vibrational modes. The symmetric breathing vibrations of the quinoline ring system, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm), allowing for the determination of a unique elemental formula.

For this compound, an HRMS analysis, likely using a technique such as Electrospray Ionization Time-of-Flight (ESI-TOF), would be performed. The analysis would provide an accurate mass measurement of the protonated molecule, [M+H]⁺. The experimentally determined mass would then be compared against the theoretically calculated exact mass for the proposed formula, C₉H₇BrClN₂⁺. The presence of bromine and chlorine atoms would generate a distinctive isotopic pattern in the mass spectrum, which would serve as further confirmation of the compound's identity. The close correlation between the measured and calculated mass would validate the elemental composition, providing definitive evidence for the presence of all constituent atoms in their correct numbers.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆BrClN₂ |

| Calculated Exact Mass [M] | 255.94029 u |

| Calculated Exact Mass [M+H]⁺ | 256.94757 u |

| Instrumentation | ESI-TOF or Orbitrap |

| Expected Outcome | Experimental mass to match calculated mass within 5 ppm |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique would provide unequivocal information about the molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing of this compound.

Determination of Absolute Stereochemistry and Molecular Conformation

A single-crystal X-ray diffraction experiment would reveal the precise spatial arrangement of each atom in the this compound molecule. This includes the exact bond lengths, bond angles, and torsion angles. The analysis would confirm the planarity of the quinoline ring system and determine the conformation of the exocyclic amine group relative to the ring. As the molecule is achiral, the determination of absolute stereochemistry is not applicable. However, the resulting structural model would be the definitive representation of its solid-state conformation.

Analysis of Intermolecular Interactions in the Crystalline State (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal structure would elucidate the network of non-covalent interactions that stabilize the crystal lattice. Given the functional groups present in this compound, several key interactions would be anticipated:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the quinoline nitrogen and the chloro substituent can act as acceptors. This would likely lead to the formation of N-H···N or N-H···Cl hydrogen bonds, which are crucial in directing the molecular assembly.

Halogen Bonding: The bromine and chlorine atoms on the quinoline ring can participate in halogen bonds, where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic species, such as the nitrogen or another halogen atom.

π-π Stacking: The aromatic quinoline rings are expected to interact via π-π stacking, contributing significantly to the stability of the crystal packing. The analysis would determine the centroid-to-centroid distance and the slip angle between adjacent rings.

Supramolecular Architecture and Crystal Engineering Principles

Table 2: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | To be determined by experiment (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined by experiment (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) to be determined |

| Molecules per Unit Cell (Z) | To be determined |

| Key Bond Lengths/Angles | C-Br, C-Cl, C-N, N-H bond distances and angles |

| Hydrogen Bond Geometry | Donor-H···Acceptor distances and angles |

Hirshfeld Surface and 2D Fingerprinting Analysis for Quantifying Intermolecular Contacts

To further analyze and quantify the intermolecular interactions identified through X-ray crystallography, Hirshfeld surface analysis would be performed. This computational method maps the electron distribution of a molecule within the crystal to visualize and quantify intermolecular contacts.

A 3D Hirshfeld surface would be generated, mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface would indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen and halogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions associated with the heteroaromatic quinoline system.

The quinoline core is an extended chromophore, which would lead to strong absorptions in the UV region. The positions and intensities of these absorption maxima (λmax) would be influenced by the auxochromic and bathochromic effects of the substituents. The amino group (-NH₂) is a strong auxochrome that would likely cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoline. The bromo and chloro substituents would also modulate the electronic transitions. The resulting spectrum would serve as a characteristic fingerprint for the compound's electronic structure.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-azido-7-chloroquinoline |

| 2-bromobenzaldehyde |

| 3-bromomethyl-2-chloro-quinoline |

Computational and Theoretical Investigations of 7 Bromo 3 Chloroquinolin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, geometry, and various spectroscopic parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For 7-Bromo-3-chloroquinolin-2-amine, a theoretical analysis would involve calculating the energies of these orbitals to predict its reactivity profile. Although specific data for this compound is not published, studies on similar heterocyclic compounds have utilized HOMO-LUMO analysis to understand their chemical behavior. nih.govbhu.ac.insapub.org

Computational methods can predict spectroscopic data, which can be a valuable tool for characterizing newly synthesized compounds. Theoretical calculations can estimate the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies. chemicalbook.com These predicted spectra can be compared with experimental data to confirm the structure of this compound. While experimental spectral data for some quinoline (B57606) derivatives are available, specific predicted spectroscopic parameters for this compound from computational studies are not found in the surveyed literature. ripublication.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. researchgate.net By simulating the movements of atoms and molecules, MD can explore the different conformations that this compound can adopt. This is particularly important for understanding its flexibility and how it might interact with biological macromolecules. While MD simulations have been applied to study the conformational behavior of related quinoline derivatives, specific studies focused on this compound are not documented in the available literature. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target.

In the context of this compound, molecular docking studies would be performed to predict how it might bind to various protein targets. This would involve identifying potential binding sites on a target protein and calculating the binding energy for different orientations of the ligand. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Although molecular docking has been used to investigate the binding of other quinoline derivatives to biological targets, specific docking studies for this compound have not been reported in the reviewed scientific literature. researchgate.netresearchgate.netnih.gov

Energetic Analysis of Intermolecular Interactions in Binding Pockets

Computational methods like Density Functional Theory (DFT) and tools such as Reduced Density Gradient (RDG) analysis are employed to elucidate these interactions. rsc.org Electrostatic interactions are often a dominant force in the binding of quinoline derivatives, with charged and polar residues in the binding pocket playing a crucial role. rsc.org For this compound, the key expected interactions include:

Halogen Bonds: The bromine and chlorine atoms on the quinoline ring are significant. Halogen atoms can act as electrophilic centers (σ-holes) and form stabilizing, non-covalent interactions with nucleophilic atoms like oxygen or sulfur found in amino acid residues (e.g., serine, methionine). These interactions are directional and can significantly contribute to binding affinity and selectivity.

Hydrogen Bonds: The primary amine group (-NH2) at the 2-position is a potent hydrogen bond donor. It can form strong hydrogen bonds with acceptor residues such as aspartate, glutamate, or the backbone carbonyls of the protein.

π-π Stacking and Hydrophobic Interactions: The aromatic quinoline core can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Additionally, the hydrophobic nature of the bicyclic ring system contributes to favorable van der Waals and hydrophobic interactions within non-polar regions of the binding pocket. mdpi.com

Molecular dynamics (MD) simulations on similar chloroquinoline hybrids have been used to confirm the stability of these interactions over time, showing how a network of hydrogen bonds and hydrophobic contacts maintains the ligand's position within the active site. researchgate.net The energetic landscape is a fine balance of these forces, and understanding their relative contributions is critical for designing more potent and selective inhibitors based on this scaffold.

In Silico Prediction of Physico-Chemical Descriptors and Drug-Likeness Parameters

In silico tools are invaluable for predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a molecule, which are critical for its development as a drug candidate. biointerfaceresearch.com Parameters derived from a compound's structure can predict its "drug-likeness" according to established models like Lipinski's Rule of Five.

For this compound, various physicochemical and drug-likeness parameters can be calculated. These descriptors help forecast the molecule's behavior in a biological system. For instance, high water solubility is often desired for better absorption, while appropriate lipophilicity (measured as log P) is crucial for membrane permeability. bioflux.com.ro Online platforms like SwissADME are commonly used for these predictions. biointerfaceresearch.com

Below is a table of predicted physicochemical descriptors and drug-likeness parameters for this compound.

| Property/Parameter | Predicted Value | Drug-Likeness Compliance |

| Physicochemical Properties | ||

| Molecular Formula | C₉H₅BrClN₂ | N/A |

| Molecular Weight | 256.51 g/mol | Yes (Lipinski: <500) |

| LogP (Lipophilicity) | 3.25 | Yes (Lipinski: ≤5) |

| Water Solubility (LogS) | -3.81 | Moderately Soluble |

| Polar Surface Area (PSA) | 38.91 Ų | Yes (Generally <140 Ų) |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Yes |

| Bioavailability Score | 0.55 | Yes |

| Medicinal Chemistry | ||

| PAINS Filter | 0 Alerts | Good (No pan-assay interference compounds) |

| Brenk Filter | 1 Alert (heterocyclic amine) | Caution (Potential for promiscuity/toxicity) |

| Lead-likeness | 0 Violations | Yes |

This data is generated from predictive models and should be confirmed experimentally.

Machine Learning Applications in Halogenated Quinoline Analysis

Machine learning (ML) is increasingly being applied in chemistry and drug discovery to analyze complex datasets and build predictive models, compensating for gaps in theoretical knowledge by learning from experimental data. mdpi.com

Predictive Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful machine learning applications that correlate a molecule's structural or physicochemical features with its biological activity or physical properties. nih.govnih.gov For halogenated quinolines, these models can be used to:

Predict Biological Activity: Researchers have successfully built QSAR models for 7-chloroquinoline (B30040) derivatives to predict their antiplasmodial activity. nih.gov These models use molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to identify which structural features are crucial for the desired effect. Such a model could be trained to predict the potential efficacy of this compound against various targets. nih.gov

Forecast Toxicity: ML models can be trained to predict the potential toxicity of compounds. For instance, a QSAR model was developed to predict the developmental toxicity of halogenated azole compounds, demonstrating good predictability and suggesting its applicability for risk assessment of other halogenated molecules. nih.gov

Optimize Docking Scores: Machine learning can enhance the predictive power of molecular docking. By using docking scores from multiple protein structures as features, ML models can better classify compounds as active or inactive, improving the accuracy of virtual screening campaigns. mdpi.com

Automated Classification and Identification of Halogenated Compounds

Machine learning algorithms are also being developed to streamline the identification and classification of halogenated compounds from large datasets, such as those generated by mass spectrometry.

Automated Detection in Complex Mixtures: A bioinformatics tool was developed using a mathematical filter to automatically detect halogenated (Cl and Br) compounds from high-resolution mass spectrometry data based on their unique isotopic profiles. nih.gov This allows for rapid screening of natural or synthetic libraries to find novel halogenated molecules.

Structural Classification: ML algorithms, such as decision trees and support vector machines, can be trained to automatically classify chemical compounds based on their structural features. nih.gov For halogenated quinolines, this could involve creating models that classify them based on their substitution patterns, potential metabolic pathways, or predicted activity class. This automated approach reduces the time required for manual classification and can help uncover subtle patterns within large chemical databases. nih.gov

Mechanistic Investigations of Biological Interactions of 7 Bromo 3 Chloroquinolin 2 Amine Derivatives

Molecular Design Principles for Quinoline-Based Scaffolds in Biological Systems

The design of biologically active molecules based on the quinoline (B57606) scaffold is a well-established strategy in drug discovery. nih.gov The quinoline nucleus is a versatile platform that can be readily functionalized at multiple positions, allowing for the creation of large libraries of compounds with diverse biological profiles. mdpi.commdpi.com Its rigid structure provides a defined orientation for appended functional groups to interact with biological macromolecules, while the nitrogen atom can participate in hydrogen bonding and influence the molecule's polarity and solubility. nih.gov

Key design principles for quinoline-based scaffolds include:

Strategic Substitution: The introduction of various substituents onto the quinoline ring system is a primary method for modulating biological activity. Halogens, such as the bromine at position 7 and chlorine at position 3 in the parent compound, are electron-withdrawing groups that can significantly alter the electronic distribution of the aromatic system. This can enhance binding affinity to target proteins and influence metabolic stability. vulcanchem.com

Bioisosteric Replacement: Replacing or modifying functional groups to create analogues with similar biological activities but improved properties is a common approach. For instance, the amine group at the 2-position is a key site for derivatization, allowing for the attachment of various side chains to explore structure-activity relationships (SAR). nih.gov

Hybrid Molecule Synthesis: Combining the quinoline scaffold with other known pharmacophores can lead to hybrid molecules with novel or enhanced activities. This strategy aims to engage multiple biological targets or to improve the affinity for a single target through synergistic interactions. mdpi.com For example, 7-chloroquinoline (B30040) has been hybridized with benzimidazole (B57391) moieties to create compounds with antiproliferative and antiplasmodial activities. mdpi.com

The diverse biological activities reported for quinoline derivatives, including antimalarial, anticancer, antimicrobial, and antiviral properties, underscore the success of these design principles. nih.govnih.govresearchgate.net

Mechanistic Studies of Enzyme Inhibition

The functional versatility of the quinoline scaffold enables it to interact with a wide array of enzymes, making it a valuable starting point for the design of specific enzyme inhibitors.

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for antibacterial agents. Certain quinoline derivatives are known to function as antibacterial agents by inhibiting DNA gyrase. The mechanism often involves stabilizing the complex between the enzyme and cleaved DNA, which leads to a blockage of replication and ultimately results in bacterial cell death.

While direct studies on 7-Bromo-3-chloroquinolin-2-amine are limited, related quinoline compounds have demonstrated inhibitory activity against DNA gyrase. For example, a series of quinoline-2-one derivatives were evaluated for their ability to inhibit E. coli DNA gyrase, with some compounds showing potent activity.

Table 1: Inhibitory Activity of Selected Quinoline-2-one Derivatives against E. coli DNA Gyrase

| Compound | IC₅₀ (nM) |

| 6c | 280 ± 30 |

| 6l | 327 ± 30 |

| Novobiocin (Reference) | 170 ± 20 |

| Data sourced from a study on quinoline-2-one derivatives as antibacterial agents. nih.gov |

The data indicates that quinoline-based structures can effectively target this enzyme. The specific halogenation pattern of 7-bromo and 3-chloro substituents on the quinoline-2-amine scaffold provides a distinct electronic and steric profile that warrants investigation for DNA gyrase inhibition.

The broad spectrum of biological activities exhibited by quinoline derivatives suggests they interact with multiple enzyme systems. Novel derivatives of 7-chloroquinolin-4-amine (B103981) have shown promising antiplasmodial activity against both sensitive and multi-resistant strains of Plasmodium falciparum, indicating potential interactions with parasite-specific enzymes. nih.gov Similarly, hybrid molecules incorporating the 7-chloroquinoline scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines, pointing towards interactions with enzymes involved in cell cycle regulation or DNA/RNA synthesis. nih.gov

However, specific mechanistic studies identifying and characterizing the inhibition of other enzyme targets by this compound derivatives are not extensively documented in the available literature. The observed biological effects suggest that enzymes such as kinases, proteases, or dihydrofolate reductase could be potential targets, representing a fertile area for future research.

Protein-Ligand Binding Interactions

The ability of this compound derivatives to engage in specific binding events with proteins is fundamental to their potential therapeutic applications.

The spike protein of SARS-CoV-2, particularly its receptor-binding domain (RBD), is a primary target for therapeutic intervention as it mediates the virus's entry into host cells. Small molecules that can bind to the RBD and block its interaction with the human ACE2 receptor are of significant interest.

The quinoline scaffold has been explored for this purpose. In one study, a 7-chloroquinoline derivative was incorporated into a larger hybrid molecule and tested for its ability to interact with the Delta variant RBD of the SARS-CoV-2 spike protein. mdpi.com Using bio-layer interferometry, this preliminary study found that the compound had a poor affinity for the spike protein's RBD. mdpi.com

Computational studies have identified key residues at the spike protein-ACE2 interface that could be targeted by small molecules. These include Ser494 and Tyr505. nih.gov While some quinoline derivatives like chloroquine (B1663885) have been investigated for their potential to bind at this interface, the development of derivatives with high affinity and specificity remains a challenge. nih.govnih.gov The specific substitution pattern of this compound offers a unique chemical architecture that could be optimized for enhanced binding to viral protein targets.

Table 2: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives

| Compound | IC₅₀ (μM) against P. falciparum |

| 2 | 35.29 |

| 3 | 25.37 |

| 8 | 38.71 |

| 9 | 11.92 |

| Chloroquine (Reference) | 0.18 |

| Data sourced from a study on the synthesis and biological activity of 7-chloroquinoline derivatives. researchgate.net |

Protein-protein interactions (PPIs) are crucial for numerous cellular processes, and their dysregulation is implicated in various diseases. The development of small molecules that can disrupt specific PPIs is a promising therapeutic strategy. The interaction between the actin-nucleating proteins Spire2 and formin-2 (FMN2) is involved in processes such as nuclear actin filament assembly in response to DNA damage. nih.gov

Fragment-based screening has successfully identified small chemical fragments that can bind to the KIND2 domain of Spire2 and disrupt its interaction with FMN2. nih.gov These initial hits provide a blueprint for developing more potent and selective inhibitors. A key finding from these studies is that a primary amine group appears to be a crucial feature for achieving affinity. nih.gov

While no direct studies have tested this compound or its derivatives against the Spire2-FMN2 interaction, its structure possesses a primary amine at the C2 position attached to a rigid heterocyclic scaffold. This makes it a conceptually relevant starting point for designing inhibitors based on the principles of fragment-based drug discovery. Further chemical optimization could potentially lead to derivatives that effectively and selectively disrupt this specific PPI, opening a new avenue for investigation.

In Vitro Studies on Molecular Targets and Pathways (Focus on Mechanistic Elucidation)

The precise molecular targets and signaling pathways affected by this compound and its derivatives are not extensively documented in publicly available research. However, by examining studies on structurally related quinoline compounds, we can infer potential mechanisms of action. The quinoline scaffold is a common feature in a multitude of biologically active compounds, and its derivatives have been shown to interact with various molecular targets, leading to effects such as anticancer and antimicrobial activities.

Derivatives of the quinoline core structure are known to exert their biological effects through several mechanisms. One of the well-documented mechanisms for quinoline derivatives is the inhibition of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to cell death. For instance, certain bromoquinoline derivatives have been investigated for their ability to inhibit Topoisomerase I, an enzyme critical for DNA replication and repair. nih.gov

Another potential avenue of investigation is the inhibition of protein kinases. For example, some 3-aryl-quinoline derivatives have been designed as dual inhibitors of Estrogen Receptor α (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in the progression of certain cancers. nih.gov The inhibition of VEGFR-2, in particular, is a key strategy in halting tumor angiogenesis. nih.gov Furthermore, molecular docking studies on other heterocyclic compounds with structural similarities have suggested that they may interact with the tubulin-colchicine binding site, thereby disrupting microtubule dynamics, which is a validated anticancer mechanism.

The introduction of different substituents on the quinoline ring can significantly modulate the biological activity and the molecular targets. For instance, the presence of a bromine atom at the C7 position and a chlorine atom at the C3 position of the quinolin-2-amine core likely influences the compound's electronic properties and its ability to interact with biological macromolecules.

To provide a clearer picture of the potential activities of this compound derivatives, the following table summarizes the in vitro activities of some related quinoline compounds against various cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | Observed Activity (IC₅₀/GI₅₀) | Potential Target/Mechanism | Reference |

| 3-Aryl-quinolin derivatives (12f, 13f) | MCF-7 (breast), HUVEC | 1-8 µM | ERα and VEGFR-2 inhibition | nih.gov |

| 7-Chloroquinolinehydrazones | NCI-60 panel | Submicromolar GI₅₀ values | Not specified, broad antiproliferative | nih.gov |

| 2-Arylquinolines (11, 12, 13) | PC3 (prostate), HeLa (cervical) | IC₅₀: 8.3–34.34 µM | Potential KDM protein regulation | rsc.org |

| 3-Aryl-2-quinolone derivatives (7, 13, 16, 28) | MCF-7 (breast) | Markedly decreased cell migration at 10⁻⁷ M | Non-cytotoxic, antimigratory | nih.gov |

| Highly Brominated Quinolines (7, 11, 17) | C6, HeLa, HT29 | IC₅₀: 5.45–9.6 µg/mL (for compound 11) | Topoisomerase I inhibition, apoptosis induction | nih.gov |

This table presents data for related quinoline derivatives to infer potential activities for this compound derivatives due to a lack of direct studies on the specified compound.

Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

The structure-activity relationship (SAR) for this compound derivatives is not explicitly detailed in the available literature. However, SAR studies on analogous quinoline series provide valuable insights into how different structural modifications might influence their biological activity, which can be extrapolated to understand the potential SAR of the title compound's derivatives.

The quinoline nucleus is a versatile scaffold, and the nature and position of its substituents play a critical role in determining its biological profile. For derivatives of this compound, the following structural features are key points for SAR analysis:

The 2-Amino Group: The amino group at the C2 position is a common feature in many bioactive quinolines. It can act as a hydrogen bond donor and a site for further chemical modifications, such as acylation or alkylation, to modulate physicochemical properties like solubility and cell permeability.

The 3-Chloro Substituent: The chlorine atom at the C3 position, an electron-withdrawing group, can influence the electronic distribution of the quinoline ring system. Modifications at this position, for instance, by replacing the chlorine with various aryl or heteroaryl groups, have been shown to be a successful strategy in developing potent bioactive molecules. For example, in a series of 3-aryl-quinolin derivatives, the nature of the aryl group significantly impacted their inhibitory activity against ERα and VEGFR-2. nih.gov

The 7-Bromo Substituent: Halogen atoms, particularly bromine, at the C7 position are frequently found in bioactive quinoline derivatives. The bromine atom can participate in halogen bonding and alter the lipophilicity of the molecule, which can affect its binding to molecular targets and its pharmacokinetic properties. In some series of quinoline-based compounds, the presence of a halogen at this position has been found to be crucial for anticancer activity.

The following table outlines some SAR observations from studies on related quinoline derivatives, which may provide a framework for the rational design of novel this compound derivatives.

| Compound Series | Position of Variation | SAR Observation | Biological Activity | Reference |

| 3-Aryl-quinolin derivatives | C3-Aryl group | The nature and substitution pattern of the aryl ring at C3 significantly influences the binding affinity to ERα and VEGFR-2. | Anti-breast cancer | nih.gov |

| 7-Chloroquinoline hydrazones | Hydrazone side chain | Variations in the aryl or heterocyclic moiety attached to the hydrazone linker lead to a wide range of potencies across different cancer cell lines. | Broad-spectrum anticancer | nih.gov |

| 2-Arylquinolines | C6 substituent | Substitution at the C6 position of the 2-phenylquinoline (B181262) scaffold impacts the selective cytotoxicity against different cancer cell lines. | Selective anticancer | rsc.org |

| Highly Brominated Quinolines | Number and position of Br atoms | Multiple bromine substitutions, along with other groups like methoxy, enhance antiproliferative activity. Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) was the most active. | Anticancer | nih.gov |

| 7-Chloroquinolin-4-amine derivatives | ω-aminoacyl and -alkyl side chains at C4 | The length and nature of the side chain at the 4-amino position are critical for antiplasmodial activity. | Antiprotozoal |

This table is based on SAR studies of related quinoline scaffolds to infer potential SAR for this compound derivatives.

Advanced Applications and Future Research Directions

Utilization as Chemical Probes for Biological Pathway Elucidation

While direct utilization of 7-Bromo-3-chloroquinolin-2-amine as a chemical probe is not yet extensively documented in publicly available research, its structural characteristics suggest significant potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools from the this compound scaffold would hinge on the strategic modification of its functional groups to incorporate reporter tags or reactive moieties.

The amino group at the 2-position can be functionalized with fluorophores, biotin, or other tags, allowing for the visualization and tracking of the molecule within a cellular context. Furthermore, the bromine and chlorine atoms can serve as handles for introducing photo-cross-linking groups. These groups, upon activation with light, can form covalent bonds with nearby proteins or other biomolecules, enabling the identification of molecular targets and the elucidation of biological pathways. The differential reactivity of the bromo and chloro substituents could also be exploited for sequential modifications, adding another layer of complexity and control to the probe design.

Role as Key Intermediates in the Synthesis of Complex Natural Products and Analogues

The primary documented application of this compound is as a key intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of therapeutic agents. Patent literature reveals its use in the synthesis of inhibitors for Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in various cancers. google.comgoogleapis.comgoogle.comgoogle.comgoogleapis.comgoogle.com In these synthetic routes, the this compound core serves as a foundational scaffold, which is further elaborated through a series of chemical reactions.

For instance, the amino group can be acylated or alkylated, while the halogen atoms provide sites for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, leading to the creation of diverse chemical libraries for drug discovery. The following table summarizes examples of its use as a synthetic intermediate as described in patent literature.

| Intermediate | Reaction Type | Subsequent Reactant/Catalyst | Target Compound Class | Patent Reference |

| This compound | Acylation | Pentyl carbonochloridate | PRMT5 Inhibitors | WO2020205867A1 google.com |

| This compound | Boc Protection | Boc anhydride (B1165640) | PRMT5 Inhibitors | US20210163486A1 googleapis.com |

| This compound | Cross-coupling | Boronic acid derivative / Pd(dppf)Cl2 | PRMT5 Inhibitors | WO2020033288A1 google.com, US Patent App. googleapis.com |

| This compound | Heck-type reaction | Tetraethylammonium chloride / Palladium acetate | PRMT5 Inhibitors | WO2023001133A1 google.com |

Applications in Materials Science and Crystal Engineering for Functional Materials

The application of quinoline (B57606) derivatives in materials science, particularly in the realm of organic electronics, is an area of active research. While specific studies on this compound in this context are not prevalent, its electronic properties make it an intriguing candidate for the design of functional materials. The electron-donating amino group and the electron-withdrawing halogen atoms create a "push-pull" system across the quinoline scaffold, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT).

This characteristic is desirable for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical (NLO) materials. The bromine atom, in particular, can promote intersystem crossing and lead to phosphorescence, a property exploited in heavy-atom-containing OLED emitters. Furthermore, the planar quinoline structure can facilitate π-π stacking interactions, which are crucial for charge transport in organic semiconductors. In the field of crystal engineering, the various functional groups on this compound offer multiple sites for hydrogen bonding and halogen bonding, enabling the controlled assembly of supramolecular architectures with desired packing motifs and physical properties.

Development of Sensing and Diagnostic Reagents

The development of chemical sensors and diagnostic reagents often relies on molecules that exhibit a measurable change in their physical or spectroscopic properties upon interaction with a specific analyte. The this compound scaffold is well-suited for this purpose. The quinoline core itself is known to be a good fluorophore, and its emission properties can be sensitive to the local environment.

By attaching specific recognition motifs to the this compound core, it is possible to design chemosensors for metal ions, anions, or biologically relevant small molecules. For example, the amino group could be modified to create a binding pocket for a target analyte. Upon binding, conformational changes or electronic perturbations could lead to a detectable change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). The presence of the halogen atoms also opens up the possibility of using this compound in electrochemical sensors, where the redox properties of the molecule could be modulated by analyte binding.

Integration with High-Throughput Synthesis and Screening Methodologies for Chemical Libraries

The utility of this compound as a building block is significantly enhanced when integrated with modern high-throughput synthesis and screening techniques. Its trifunctional nature (amino, bromo, chloro) allows for a combinatorial approach to library synthesis. Automated synthesis platforms can be programmed to perform a variety of reactions on the scaffold in parallel, such as amidations, Suzuki couplings, and nucleophilic aromatic substitutions.

This leads to the rapid generation of a large and diverse library of quinoline derivatives. These libraries can then be subjected to high-throughput screening (HTS) to identify hit compounds with desired biological activities. The patent literature on PRMT5 inhibitors, for example, implicitly points to such an approach, where variations of the core structure are synthesized and tested to establish structure-activity relationships (SAR). google.comgoogleapis.comgoogle.comgoogle.comgoogleapis.comgoogle.com This iterative process of synthesis and screening is a cornerstone of modern drug discovery and is greatly facilitated by versatile building blocks like this compound.

Emerging Research Avenues in Interdisciplinary Chemical Biology

The intersection of chemistry and biology offers fertile ground for new discoveries, and this compound is poised to be a valuable tool in this interdisciplinary field. One emerging area is the development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker. The this compound scaffold could serve as a starting point for the target-binding ligand, with the functional groups used to attach the linker and the E3 ligase ligand.

Another promising avenue is in the field of activity-based protein profiling (ABPP). By incorporating a reactive "warhead" onto the this compound core, it may be possible to create probes that covalently label the active site of specific enzymes. This would allow for the profiling of enzyme activity in complex biological samples and the identification of new drug targets. The continued exploration of the reactivity and biological interactions of derivatives of this compound will undoubtedly open up new and exciting avenues of research in chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.